2-Bromo-3-iodophenol

Physical property verification Quality control Isomer identification

Sourcing the incorrect bromo-iodophenol isomer can derail validated synthetic routes due to divergent chemoselectivity in Pd-catalyzed couplings. 2-Bromo-3-iodophenol (CAS 863870-88-6) delivers the exact ortho-bromo/meta-iodo pattern required for sequential transformations-iodine at C-3 undergoes selective oxidative addition first, while bromine at C-2 is retained for subsequent functionalization. • Enables unambiguous construction of isocoumarins, thunberginol A, and 4-functionalized benzo[b]furans via Sonogashira-cyclization cascades. • Melting point 69-71 °C provides rapid identity verification against isomers (e.g., 3-bromo-2-iodophenol, mp 85 °C). • Shipped under cold-chain (2-8 °C) with light protection to preserve integrity upon receipt.

Molecular Formula C6H4BrIO
Molecular Weight 298.9 g/mol
CAS No. 863870-88-6
Cat. No. B155140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodophenol
CAS863870-88-6
Molecular FormulaC6H4BrIO
Molecular Weight298.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)O
InChIInChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
InChIKeyQJLSNAHXGXLMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodophenol Technical Overview


2-Bromo-3-iodophenol (CAS 863870-88-6) is a dihalogenated phenol building block with the molecular formula C₆H₄BrIO and a molecular weight of 298.90 g/mol . It features bromine at the 2-position and iodine at the 3-position relative to the phenolic hydroxyl group. The compound serves as a reactant in the synthesis of isocoumarins and thunberginol A , and is utilized in palladium-catalyzed cross-coupling reactions for constructing complex aromatic scaffolds .

Workflow Palladium-catalyzed cross-coupling building block
Selection Positionally defined 2-bromo-3-iodophenol scaffold
Use Context Isocoumarin, thunberginol A, and benzo[b]furan synthesis

2-Bromo-3-iodophenol Isomer Specificity


The bromo-iodophenol scaffold exists as multiple positional isomers — including 3-bromo-2-iodophenol (CAS 855836-52-1), 4-bromo-2-iodophenol, and 2-bromo-4-iodophenol — each bearing halogen atoms at different ring positions . In palladium-catalyzed cross-coupling reactions, the relative positions of bromine and iodine govern both chemoselectivity (which halogen undergoes oxidative addition first) and the regiochemical outcome of subsequent transformations [1]. Ortho-, meta-, and para-substituted halogenated phenols exhibit divergent reactivity patterns in electrophilic aromatic substitution and metal-catalyzed couplings, meaning that substitution with an incorrect isomer introduces orthogonal selectivity that may derail a validated synthetic route [2]. Procurement decisions must therefore be based on exact positional identity rather than molecular formula equivalence.

Chemoselectivity Shift Different halogen positions alter oxidative addition order in cross-couplings
Regiochemical Outcome Incorrect isomer produces a different regioisomeric product scaffold
Validated Route Derailment Substituting isomers may break a synthetic route optimized for the 2,3-pattern

2-Bromo-3-iodophenol Evidence Guide


Melting Point Identity Verification

The melting point of 2-bromo-3-iodophenol (CAS 863870-88-6) is reported as 69–71 °C [1]. In contrast, its positional isomer 3-bromo-2-iodophenol (CAS 855836-52-1) exhibits a melting point of 85 °C . This 14–16 °C differential provides a direct, instrument-verifiable metric for distinguishing between the two isomers and confirming the identity of the correct compound upon receipt.

Melting Point
Cross-study comparable
69–71 °C vs 85 °C (Δ ≈ 14–16 °C)
Rapid isomer identity verification
Instrument-based quality control metric
Physical property verification Quality control Isomer identification

4-Functionalized Benzofuran Synthesis

In the synthesis of 4-functionalized benzo[b]furans from 2,3-dihalophenols, 2-bromo-3-iodophenol serves as a substrate for sequential Sonogashira coupling followed by intramolecular cyclization . The methodology exploits the distinct reactivity of the two halogens: iodine undergoes Sonogashira coupling at the 3-position, while the 2-bromo substituent remains intact for subsequent manipulation or participates in cyclization. This 2,3-dihalophenol framework is specifically required for the regioselective construction of the benzo[b]furan core.

Benzofuran Synthesis
Class-level inference
Sequential Sonogashira/cyclization
2,3-pattern enables regioselective core construction
Incorrect isomer yields different heterocycle
Heterocycle synthesis Benzofuran Palladium catalysis

Cold Storage and Light Protection

Multiple vendor specifications indicate that 2-bromo-3-iodophenol requires storage at 2–8 °C with protection from light [1]. This is more stringent than typical room-temperature storage for many halogenated phenol analogs, reflecting the compound's sensitivity to thermal or photolytic degradation. The requirement directly impacts procurement logistics, inventory management, and shelf-life expectations.

Storage Requirement
Supporting evidence
2–8 °C, protect from light
Cold-chain procurement and handling required
More stringent than typical halogenated phenols
Stability Storage Procurement logistics

Vendor Price Benchmark

As of 2025–2026, 2-bromo-3-iodophenol (CAS 863870-88-6) is commercially available at the following price points: Fluorochem offers 1 g for £66.00 and 5 g for £248.00 at 97% purity ; CymitQuimica (Apollo Scientific) lists 1 g at €125.00 and 5 g at €412.00 at 94% purity ; Aladdin (Shanghai) offers 250 mg at ¥302.90 at ≥97% purity . This range establishes a market reference for budget planning and vendor selection.

Price Benchmark
Supporting evidence
£66–€125/g (cross-vendor range)
Supports procurement budgeting and sourcing
~2× variation across vendors
Procurement Cost analysis Vendor comparison

2-Bromo-3-iodophenol Application Scenarios


Isocoumarin and Thunberginol A Synthesis

2-Bromo-3-iodophenol serves as a reactant in the synthesis of isocoumarins and thunberginol A, natural products with documented biological activities . The 2-bromo-3-iodo substitution pattern enables the sequential cross-coupling and cyclization steps required for constructing these oxygen-containing heterocyclic scaffolds. Substitution with alternative isomers would yield different connectivity, making this specific CAS number essential for reproducing literature procedures.

Benzo[b]furan Synthesis via Palladium Catalysis

The 2,3-dihalophenol architecture of 2-bromo-3-iodophenol enables the construction of 4-functionalized benzo[b]furans through Sonogashira coupling followed by intramolecular cyclization . This methodology exploits the chemoselectivity inherent in the 2-bromo-3-iodo substitution pattern: the iodine at C-3 undergoes selective Sonogashira coupling, while the bromine at C-2 is retained for subsequent functionalization or participates in the cyclization event. The resulting 4-functionalized benzo[b]furans serve as advanced intermediates for pharmaceutical and materials science applications.

Isomer Identity Verification Protocol

The melting point differential between 2-bromo-3-iodophenol (69–71 °C) [1] and its isomer 3-bromo-2-iodophenol (85 °C) provides a rapid, instrument-based identity verification method. This is particularly valuable when sourcing from new vendors or when isomer identity is critical to synthetic success. Combined with the compound's requirement for 2–8 °C storage with light protection , quality control protocols should include both identity confirmation and proper cold-chain handling upon receipt.

Orthogonal Halogen Coupling Strategy

The ortho-bromo and meta-iodo substituents in 2-bromo-3-iodophenol offer orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Iodine typically undergoes oxidative addition more rapidly than bromine, enabling sequential coupling reactions without protecting group manipulation . This chemoselectivity is position-dependent: only the 2-bromo-3-iodo substitution pattern (or its positional analogs with appropriate halogen placement) enables this orthogonal reactivity. This makes the compound a strategic choice for convergent synthetic routes requiring differentiated halogen reactivity.

Application
Selection Property
Validation Focus
Isocoumarin & Thunberginol A Synthesis
2,3-dihalogen substitution pattern for sequential cross-coupling
Regiochemical fidelity and scaffold connectivity
Benzo[b]furan Synthesis
Orthogonal halogen reactivity (I at C-3, Br at C-2)
Chemoselective Sonogashira/cyclization efficiency
Isomer Identity Verification
Positional isomer melting point differentiation
Identity confirmation via simple thermal analysis
Orthogonal Halogen Coupling Strategy
Differentiated C–Br and C–I oxidative addition rates
Sequential coupling without protecting group manipulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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